molecular formula C8H11NO B147451 3-Pyridinepropanol CAS No. 2859-67-8

3-Pyridinepropanol

Cat. No. B147451
Key on ui cas rn: 2859-67-8
M. Wt: 137.18 g/mol
InChI Key: ZUGAIMFLQLPTKB-UHFFFAOYSA-N
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Patent
US05428168

Procedure details

To an ice cold mixture of lithium aluminium hydride (28 mg, 0.74 mmol) in dry diethyl ether (20 ml) was added dropwise methyl E-3-(3-pyridyl)acrylate (100 mg, 0.61 mmol) under argon. The resulting mixture was allowed to warm up to room temperature and stirred for 12 h. Water (0.1 ml), 15% aqueous sodium hydroxide (0.1 ml) and water (0.3 ml) were added sequentially over 0.5 h and the mixture allowed to stir for 1 h. The resulting suspension was filtered and the filtrate concentrated under reduced pressure. Flash chromatography (flash silica gel; 10% methanol in ethyl acetate) gave 3-(3-pyridyl)-1-propanol, which was discarded, and E-3-(3-pyridyl)-1-prop-2-enol (55 mg, 67%) as a colourless oil.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[CH:12]=[CH:11][CH:10]=[C:9](/[CH:13]=[CH:14]/[C:15](OC)=[O:16])[CH:8]=1.O.[OH-].[Na+]>C(OCC)C>[N:7]1[CH:12]=[CH:11][CH:10]=[C:9]([CH2:13][CH2:14][CH2:15][OH:16])[CH:8]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
28 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC(=CC=C1)/C=C/C(=O)OC
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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